(+)-Lactacystin Allyl Ester
Description
Properties
Molecular Formula |
C₁₈H₂₈N₂O₇S |
|---|---|
Molecular Weight |
416.49 |
Synonyms |
Lactacystin Allyl Ester |
Origin of Product |
United States |
Isolation and Biosynthetic Considerations of Lactacystin and Its Derivatives
Microbial Origin from Streptomyces Species
The natural product lactacystin (B1674225) is a secondary metabolite produced by bacteria belonging to the genus Streptomyces. The original producing organism was isolated from a soil sample collected near a lake in Inba, Japan, and was identified as strain OM-6519. thieme-connect.comwikipedia.orgactino.jp This strain was initially classified as Streptomyces sp. OM-6519. kamiyabiomedical.com
Further taxonomic studies based on morphological, cultural, physiological, and DNA-DNA relatedness data led to the classification of this strain as a new species. nih.gov Consequently, the name Streptomyces lactacystinicus was proposed for the type strain OM-6519. wikipedia.orgnih.gov Lactacystin is isolated from the culture broth of this bacterium. nih.govkamiyabiomedical.com The discovery was the result of a screening program designed to identify microbial metabolites that could induce neurite outgrowth in mouse neuroblastoma cells. thieme-connect.comactino.jp
Table 1: Producing Organism of Lactacystin
| Feature | Description |
|---|---|
| Organism | Streptomyces lactacystinicus |
| Strain Designation | OM-6519 |
| Type Strain IDs | NBRC 110082, DSM 43136 |
| Isolation Source | Soil |
| Geographic Origin | Inba, Japan |
Biosynthetic Pathways and Precursors of Lactacystin
The biosynthesis of the complex lactacystin molecule is a multi-step enzymatic process orchestrated by a dedicated set of genes known as a biosynthetic gene cluster (BGC). d-nb.infonih.gov In S. lactacystinicus, this has been identified as the lct gene cluster. d-nb.inforesearchgate.net The core structure of lactacystin is assembled from three primary building blocks: isobutyrate (or its biological equivalent, L-valine), L-leucine, and L-cysteine. doi.org
The assembly line is a hybrid system involving a Polyketide Synthase (PKS) and a Non-Ribosomal Peptide Synthetase (NRPS). d-nb.infonih.gov Initial feeding studies showed that the γ-lactam moiety results from a condensation between methylmalonic semialdehyde and the alpha-carbon of L-leucine. doi.orgnih.gov
More detailed genetic and in-vitro analyses have elucidated the functions of several key genes within the lct cluster. d-nb.infonih.govresearchgate.net The process involves a unique activation step where a formyltransferase, LctF, transfers a formyl group to Coenzyme A. d-nb.inforesearchgate.net This formyl group is then loaded onto the PKS/NRPS hybrid enzyme, LctA, marking a novel role for a formyl group in secondary metabolite synthesis. d-nb.inforesearchgate.net The pathway proceeds through the condensation of precursors tethered to carrier proteins, cyclization to form the characteristic γ-lactam-β-lactone core, and subsequent modifications. d-nb.info A key enzyme, LctC, a ketosynthase-like cyclase, is responsible for forming the cyclic amino acid structure and releasing the product from the enzymatic assembly line. d-nb.info Another crucial enzyme, the cytochrome P450 encoded by lctD, is believed to hydroxylate the leucine (B10760876) moiety. nih.gov
Table 2: Key Genes in the Lactacystin (lct) Biosynthetic Gene Cluster
| Gene | Encoded Protein | Proposed Function |
|---|---|---|
| lctA | PKS-NRPS Hybrid Protein | Main assembly enzyme; condenses biosynthetic precursors. d-nb.inforesearchgate.net |
| lctB | NRPS | Activates and incorporates the leucine precursor. d-nb.inforesearchgate.net |
| lctC | Ketosynthase-like Cyclase | Catalyzes the formation of the γ-lactam-β-lactone ring and releases the intermediate. d-nb.inforesearchgate.net |
| lctD | Cytochrome P450 | Hydroxylates the leucine-derived portion of the molecule. nih.govresearchgate.net |
| lctE | MbtH-like Protein | Accessory protein, likely involved in activating the NRPS adenylation domain. d-nb.inforesearchgate.net |
| lctF | Formyltransferase | Transfers a formyl group to Coenzyme A for initiation of the biosynthesis. d-nb.inforesearchgate.net |
Chemical Biology and Mechanistic Investigations of + Lactacystin Allyl Ester
Activation Mechanism: Spontaneous Lactonization to Omuralide (β-Lactone)
(+)-Lactacystin Allyl Ester, a synthetic derivative of the natural product lactacystin (B1674225), functions as a potent and specific proteasome inhibitor. However, it is not the ester itself but rather its active form, the β-lactone known as omuralide, that is responsible for this biological activity. The activation of this compound is a spontaneous process that involves an intramolecular cyclization reaction.
In aqueous environments, the allyl ester of lactacystin undergoes a spontaneous conversion to the highly reactive β-lactone, omuralide. pharm.or.jp This transformation is a key step in its mechanism of action, as omuralide is the actual agent that acylates the active site of the proteasome. nih.gov The thiol ester function of lactacystin and its derivatives is sufficiently reactive to allow for this spontaneous conversion. pharm.or.jp This process involves the elimination of the allyl alcohol group and the formation of the strained four-membered β-lactone ring. The formation of this strained ring structure is crucial for the subsequent covalent modification of the proteasome.
Interaction with the Proteasome System
Specificity for the 20S Proteasome Complex
The inhibitory activity of this compound, through its active form omuralide, demonstrates remarkable specificity for the 20S proteasome complex. nih.govnih.gov The 20S proteasome is the catalytic core of the larger 26S proteasome, which is responsible for the degradation of the majority of intracellular proteins in eukaryotic cells. nih.govresearchgate.net Studies using tritium-labeled lactacystin have definitively identified the 20S proteasome as its specific cellular target. nih.govresearchgate.net This high degree of specificity is a significant attribute, as the inhibitor shows no significant activity against other proteases, which is a critical feature for its use as a research tool and for potential therapeutic applications. nih.govnih.gov
Identification and Targeting of Catalytic β-Subunits (e.g., β-5/PRE2)
Within the 20S proteasome complex, the inhibitory action of omuralide is directed at specific catalytic subunits. The 20S proteasome is a cylindrical structure composed of four stacked rings, with the two inner rings containing the catalytic β-subunits. researchgate.net Research has shown that lactacystin and its active form, omuralide, specifically target and bind to the β-5 subunit, also known as PRE2 in yeast. nih.govnih.gov This subunit is responsible for the chymotrypsin-like activity of the proteasome. nih.gov The discovery of this specific targeting was instrumental in characterizing the proteasome as a novel class of protease. nih.govwikipedia.org
Covalent Modification of N-Terminal Threonine Residues
The molecular mechanism of proteasome inhibition by omuralide involves the covalent modification of a critical amino acid residue within the active site of the catalytic β-subunits. pharm.or.jpscbt.com Specifically, the highly conserved N-terminal threonine residue of these subunits acts as the catalytic nucleophile. nih.govnih.gov The strained β-lactone ring of omuralide is susceptible to nucleophilic attack by the hydroxyl group of this N-terminal threonine. This reaction results in the formation of a stable ester-linked adduct, effectively and irreversibly acylating the threonine residue. nih.govtum.de This covalent modification physically blocks the active site, preventing substrate binding and catalysis. scbt.com X-ray crystallographic studies of the lactacystin-inactivated 20S proteasome have confirmed this acylation of the N-terminal threonine. pharm.or.jpnih.gov
Inhibition Profiles of Distinct Peptidase Activities (Chymotrypsin-like, Trypsin-like, Caspase-like)
The 20S proteasome possesses three distinct peptidase activities, each associated with different catalytic β-subunits: chymotrypsin-like, trypsin-like, and caspase-like (also referred to as peptidylglutamyl-peptide hydrolyzing) activities. nih.govresearchgate.netpromega.com this compound, via omuralide, inhibits all three of these activities, but at different rates. nih.govresearchgate.netnih.gov The chymotrypsin-like activity is generally the most sensitive to inhibition by lactacystin and its derivatives. nih.govnih.govnih.gov The trypsin-like activity is also irreversibly inhibited, while the inhibition of the caspase-like activity can be reversible to some extent. researchgate.net Omuralide has been shown to inhibit each of the three activities approximately 15–20 times faster than lactacystin itself. nih.gov
| Peptidase Activity | Associated β-Subunit | Nature of Inhibition by Lactacystin/Omuralide | Relative Rate of Inhibition |
|---|---|---|---|
| Chymotrypsin-like | β-5 | Irreversible | Fastest |
| Trypsin-like | β-2 | Irreversible | Intermediate |
| Caspase-like (Peptidylglutamyl-peptide hydrolyzing) | β-1 | Can be reversible | Slowest |
Irreversible Nature of Proteasome Inhibition
The inhibition of the proteasome by this compound is largely irreversible due to the formation of a stable covalent bond between its active form, omuralide, and the N-terminal threonine of the catalytic β-subunits. pharm.or.jpnih.govnih.govrsc.org This covalent adduct is highly stable, leading to a long-lasting and effectively permanent blockage of the proteasome's active sites. nih.govtum.de The irreversible nature of this inhibition means that the restoration of proteasome activity requires the de novo synthesis of new proteasome complexes. tum.de This contrasts with some other proteasome inhibitors, such as peptide aldehydes, which exhibit reversible inhibition. nih.gov The potent and irreversible inhibition by lactacystin and its derivatives has made them invaluable tools for studying the cellular functions of the ubiquitin-proteasome pathway. researchgate.netnih.gov
Comparative Biochemical Studies with Other Proteasome Inhibitors
The biochemical profile of this compound, inferred from its parent compound lactacystin, distinguishes it from other classes of proteasome inhibitors. Its high specificity and unique mechanism of irreversible covalent modification provide a clear contrast to many synthetic inhibitors. nih.govwikipedia.org
Unlike peptide aldehydes such as MG-132, which are reversible inhibitors and can also inhibit other proteases like calpains, lactacystin is highly specific for the proteasome. nih.gov Together with epoxomicin, lactacystin was one of the first compounds identified to inhibit the proteasome without affecting other protease families in vitro. nih.gov This specificity is crucial for research applications aiming to dissect the precise functions of the proteasome.
The mechanism of action also differs significantly. Lactacystin and other natural products like Salinosporamide A contain a reactive β-lactone (or a precursor) that forms an irreversible ester bond with the catalytic N-terminal threonine of the proteasome's active sites. nih.gov This contrasts with the reversible boronate-based mechanism of inhibitors like bortezomib, the first proteasome inhibitor approved for clinical use. drugtargetreview.comresearchgate.net The irreversible nature of lactacystin's binding leads to a sustained and complete blockade of the proteasome's chymotrypsin-like, trypsin-like, and caspase-like activities. nih.gov
The following table provides a comparative overview of different proteasome inhibitors.
| Inhibitor Class | Example(s) | Mechanism of Action | Specificity | Reversibility |
| Natural Product (γ-lactam) | This compound, Lactacystin | Covalent modification of N-terminal threonine via β-lactone intermediate | High for Proteasome | Irreversible |
| Peptide Aldehydes | MG-132 | Forms a reversible hemiacetal with the catalytic threonine | Lower (inhibits calpains, other proteases) | Reversible |
| Peptide Boronates | Bortezomib | Forms a reversible complex with the catalytic threonine | High for Proteasome | Reversible |
| Peptide Epoxyketones | Carfilzomib | Forms an irreversible covalent adduct with the catalytic threonine | High for Proteasome | Irreversible |
| Natural Product (β-lactone) | Salinosporamide A | Covalent modification of N-terminal threonine via β-lactone | High for Proteasome | Irreversible |
Following a comprehensive review of scientific literature, it has been determined that there is a lack of specific research data focusing solely on the cellular and molecular effects of This compound as requested in the provided outline. The available body of scientific work primarily investigates the parent compound, lactacystin, and its active metabolite, clasto-lactacystin β-lactone.
While this compound is a known chemical entity and its synthesis is documented, dedicated studies detailing its specific impact on cell cycle regulation and apoptosis induction pathways have not been identified. The precise mechanisms and effects outlined—including the induction of G1 and G2/M phase arrest, modulation of specific cell cycle and apoptotic proteins, alteration of mitochondrial membrane potential, and caspase activation—are all attributed in the scientific literature to lactacystin.
Therefore, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses exclusively on this compound is not possible based on the current scientific literature. Attributing the known effects of lactacystin directly to its allyl ester without specific experimental evidence would be scientifically inaccurate and speculative.
Cellular and Molecular Effects of + Lactacystin Allyl Ester
Apoptosis Induction Pathways
Endoplasmic Reticulum (ER) Stress Response and Associated Mechanisms
Inhibition of the proteasome by the active form of (+)-Lactacystin Allyl Ester leads to the accumulation of misfolded and unfolded proteins, a condition known as proteotoxic stress. When these proteins accumulate within the endoplasmic reticulum, they trigger a sophisticated signaling network called the Unfolded Protein Response (UPR) or ER stress response. nih.gov
The UPR is initially a pro-survival mechanism aimed at restoring homeostasis by upregulating ER chaperones and enhancing protein degradation pathways. However, severe or prolonged ER stress shifts this response towards inducing apoptosis. nih.gov Research in human cervical cancer (HeLa) cells has shown that Lactacystin (B1674225) can significantly enhance the ER stress-associated apoptosis induced by other agents like cisplatin. nih.govnih.gov This enhancement is characterized by the increased expression of key ER stress markers:
GRP78 (Glucose-Regulated Protein 78): An essential ER chaperone that acts as a master regulator of the UPR. Its upregulation is a hallmark of ER stress. nih.gov
CHOP (C/EBP Homologous Protein): A transcription factor that is strongly induced during prolonged ER stress and plays a critical role in mediating apoptosis. nih.gov
Cleaved Caspase-4: An ER-resident caspase that is specifically activated in response to ER stress and initiates an apoptotic cascade. nih.gov
By preventing the degradation of ubiquitinated proteins, the compound exacerbates the protein load in the ER, leading to a sustained UPR activation that ultimately culminates in cell death. nih.gov
Table 1: Effect of Lactacystin on ER Stress Markers in HeLa Cells This table summarizes findings from a study where Lactacystin (LAC) was used in combination with Cisplatin.
| Marker | Observation | Implication | Reference |
| GRP78 | Increased expression levels | Indicates activation of the Unfolded Protein Response (UPR) | nih.gov |
| CHOP | Increased expression levels | Signals prolonged ER stress leading to apoptosis | nih.gov |
| Cleaved Caspase-4 | Increased levels | Shows activation of the specific ER-stress-mediated apoptotic pathway | nih.gov |
| Cleaved Caspase-3 | Increased levels | Confirms the execution phase of apoptosis downstream of ER stress | nih.gov |
DNA Fragmentation in Apoptotic Cells
A definitive feature of the late stages of apoptosis is the fragmentation of chromosomal DNA into oligonucleosomal-sized fragments. wikipedia.org The induction of apoptosis by proteasome inhibitors is a well-documented phenomenon, and this process logically proceeds to include DNA fragmentation. nih.govnih.gov
The mechanism involves the activation of a cascade of cysteine proteases known as caspases. The ER stress response, as described above, leads to the activation of initiator caspases (like caspase-4) which in turn activate executioner caspases, most notably caspase-3. nih.gov Activated caspase-3 is the primary enzyme responsible for the proteolytic events that dismantle the cell, including the cleavage of the Inhibitor of Caspase-Activated DNase (ICAD). wikipedia.org Once ICAD is cleaved, the Caspase-Activated DNase (CAD) is released in its active form. CAD then translocates to the nucleus where it cleaves DNA in the vulnerable linker regions between nucleosomes, generating the characteristic "DNA ladder" pattern observed in laboratory assays. wikipedia.org Therefore, the apoptotic cell death induced by this compound culminates in this hallmark of programmed cell death.
Broader Cellular Process Modulation
Induction of Neurite Outgrowth in Specific Cell Lines
Historically, Lactacystin was first identified not as a proteasome inhibitor, but through a screen for compounds capable of inducing neuronal differentiation in the murine Neuro 2A neuroblastoma cell line. nih.govnih.govwikipedia.org Treatment of these cells with Lactacystin or its active β-lactone form prompts them to cease proliferation and extend neurites, which are the projections that mature into axons and dendrites. nih.govpnas.org
The observed differentiation is characterized by a predominantly bipolar morphology, with two primary neurites extending from the cell body. nih.govpnas.org This process is dependent on the integrity of the cytoskeleton, requiring both microtubule assembly and actin polymerization, as well as new protein synthesis. nih.govnih.gov The ability of this compound to induce this effect is linked to its core function of proteasome inhibition, which alters the levels of key regulatory proteins involved in cell cycle control and differentiation. nih.gov
Interestingly, the effect on neurite outgrowth appears to be context-dependent. While it promotes neuritogenesis in transformed cell lines like Neuro 2A and PC12, studies on primary sympathetic and sensory neuron cultures have shown that Lactacystin can cause an immediate arrest of nerve growth factor (NGF)-stimulated neurite outgrowth, followed by "dying-back" degeneration. nih.gov This suggests the role of the ubiquitin-proteasome pathway in maintaining mature neurites differs significantly from its role in the initial differentiation of neuroblastoma cells. nih.gov
Influence on Cellular Stress Responses
The inhibition of the 26S proteasome is itself a significant cellular stressor. The proteasome is a critical component of the protein quality control system, responsible for selectively degrading damaged, misfolded, or unneeded proteins. nih.gov By blocking this essential pathway, this compound disrupts proteostasis, leading to the accumulation of proteins that would normally be cleared. caymanchem.com
This disruption triggers a broad cellular stress response aimed at mitigating proteotoxic damage. reactome.org The ER stress response (UPR) is a major component of this, as discussed in section 5.2.4. In addition to the UPR, cells may activate other stress-responsive pathways, such as the heat shock response, to increase the production of molecular chaperones that can help refold or sequester aggregated proteins. The accumulation of abnormal proteins can also lead to oxidative stress, further contributing to cellular damage.
Interaction with Cellular Signaling Pathways (e.g., ERK Pathway, NF-κB)
The effects of this compound are mediated through the modulation of critical intracellular signaling pathways that control cell survival, proliferation, and inflammation.
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in promoting inflammation and cell survival. nih.gov In most resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. nih.gov For NF-κB to become active, IκBα must be ubiquitinated and degraded by the proteasome. By inhibiting the proteasome, Lactacystin prevents the degradation of IκBα. This effectively traps the NF-κB complex in the cytoplasm, blocking the nuclear translocation of its active p50 and p65 subunits and inhibiting its pro-survival transcriptional activity. nih.gov This inhibition of the NF-κB pathway is a key mechanism by which proteasome inhibitors can sensitize cancer cells to apoptosis. nih.govnih.gov
ERK Pathway: The Extracellular signal-regulated kinase (ERK) pathway is a component of the mitogen-activated protein kinase (MAPK) cascade and is centrally involved in regulating processes like cell proliferation and differentiation. Research has shown that proteasome inhibitors, including Lactacystin, can activate the ERK pathway. researchgate.net This activation is implicated in the mechanism by which these compounds induce neurite outgrowth in neuronal cell lines, as the ERK pathway is a known regulator of neuronal differentiation. researchgate.net
Studies in Specific In Vitro and Preclinical Cellular Models
The cellular and molecular effects of Lactacystin and its derivatives have been characterized in a variety of in vitro cellular models. These models have been instrumental in elucidating the compound's mechanism of action and its impact on diverse biological processes.
Table 2: Summary of In Vitro Cellular Models and Key Findings
| Cell Model | Cell Type | Key Finding(s) | Reference(s) |
| HeLa | Human Cervical Cancer | Enhances cisplatin-induced ER stress and apoptosis; increases GRP78 and CHOP expression. | nih.govnih.gov |
| Neuro 2A | Murine Neuroblastoma | Induces cell cycle arrest and neurite outgrowth with a bipolar morphology. | nih.govpnas.orgpnas.org |
| MG-63 | Human Osteosarcoma | Inhibits cell cycle progression. | nih.govnih.gov |
| CLL Lymphocytes | Human Chronic Lymphocytic Leukaemia | Induces apoptosis; prevents NF-κB nuclear translocation, sensitizing cells to TNF-α. | nih.govnih.gov |
| Primary Neurons | Sympathetic and Sensory Neurons | Arrests NGF-stimulated neurite outgrowth and causes degeneration. | nih.gov |
Table of Mentioned Compounds
Neuroblastoma Cell Lines (e.g., Neuro 2A)
In the mouse neuroblastoma cell line Neuro 2A, this compound demonstrates significant effects on cellular differentiation and proliferation. The compound is a known inducer of neurite outgrowth, prompting the cells to develop a predominantly bipolar morphology. abcam.com This process of morphological differentiation appears to be dependent on fundamental cellular processes, including microtubule assembly, actin polymerization, and the synthesis of new proteins. abcam.commdpi.com
From a molecular standpoint, the compound's impact is closely linked to cell cycle regulation. Research has shown that it inhibits the progression of synchronized Neuro 2A cells beyond the G1 phase of the cell cycle. abcam.commdpi.com The structure-activity relationship suggests that the biological activity stems from the β-lactone form of the molecule, which is thought to act by acylating key target molecules within the cell. abcam.commdpi.com
Table 1: Effects on Neuroblastoma Cell Lines
| Effect | Observed Outcome |
|---|---|
| Neurite Outgrowth | Induction of a predominantly bipolar morphology. |
| Cell Cycle | Inhibition of progression beyond the G1 phase. |
Glioma Cells (e.g., C6)
In rat C6 glioma cells, this compound acts as an inducer of apoptosis, or programmed cell death. researchgate.net The mechanism underlying this effect involves the modulation of key proteins that regulate the apoptotic cascade. Specifically, studies have examined the expression levels of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central to controlling cell death pathways. researchgate.net Investigations have determined the protein and mRNA levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bcl-2-associated X protein (Bax) following treatment. researchgate.net While cancer cells are often more sensitive to proteasome inhibitors than normal cells, the precise mechanisms in glioma involve the disruption of pathways that maintain the malignant phenotype. nih.gov
Table 2: Effects on Glioma Cells
| Effect | Observed Outcome |
|---|---|
| Apoptosis | Induction of programmed cell death. |
Gastric Cancer Cell Lines (e.g., MKN28, SGC7901)
The effects of this compound have been shown to be diverse in gastric cancer cells, leading to apoptosis through varied molecular pathways in different cell lines. researchgate.net In both MKN28 (p53 mutant) and SGC7901 cell lines, the compound increases the viability of caspase-3, a key executioner enzyme in the apoptotic process. researchgate.net
However, the compound's interaction with the nuclear factor kappa B (NF-κB) pathway differs between the two lines. In MKN28 cells, it significantly reduces the DNA binding viability of NF-κB and decreases the expression of the p65 NF-κB nuclear protein. researchgate.net This downregulation of NF-κB activity is a proposed mechanism for the induction of apoptosis in this cell line. researchgate.net Conversely, in SGC7901 cells, the compound shows no obvious effects on NF-κB viability, suggesting the activation of alternative cell death pathways. researchgate.net
Table 3: Effects on Gastric Cancer Cell Lines
| Cell Line | Effect | Observed Outcome |
|---|---|---|
| MKN28 & SGC7901 | Apoptosis Induction | Increased viability of caspase-3. researchgate.net |
| MKN28 | NF-κB Pathway | Reduced NF-κB viability and decreased p65 expression. researchgate.net |
Monoblastic Cells (e.g., U937)
In human monoblastic U937 cells, this compound is a potent inducer of apoptosis. journalomp.org Treatment with the compound leads to a decrease in cell viability and characteristic morphological changes associated with apoptosis, such as shrunken nuclei. journalomp.org At the molecular level, a hallmark of its effect is the cleavage of chromosomal DNA into an internucleosomal ladder-like pattern, a definitive indicator of apoptotic cell death. journalomp.org These findings underscore the critical role of the proteasome in the cell cycle; its inhibition during proliferation directs the cell towards an apoptotic fate. journalomp.org Further studies involving co-treatment with the protein kinase C (PKC) activator bryostatin (B1237437) 1 have shown a synergistic increase in mitochondrial dysfunction and apoptosis, linked to the dysregulation of the PKC/Raf/MAPK signaling cascade. researchgate.net
Table 4: Effects on Monoblastic Cells
| Effect | Observed Outcome |
|---|---|
| Apoptosis | Induction of cell death with shrunken nuclei. journalomp.org |
| DNA Damage | Cleavage of chromosomal DNA into internucleosomal ladders. journalomp.org |
| Cell Viability | Decreased. journalomp.org |
Vascular Smooth Muscle Cells (VSMCs)
The primary molecular mechanism implicated in these effects is the upregulation of the cyclin-dependent kinase inhibitor p21. nih.gov An increased level of p21 protein was observed in cultured cells and was also associated with a 59% reduction of neointimal formation following arterial injury in an in vivo model. nih.gov This suggests that the inhibition of the ubiquitin-proteasome system attenuates VSMC growth by modulating key cell cycle regulatory proteins. nih.gov
Table 5: Effects on Vascular Smooth Muscle Cells
| Effect | Observed Outcome |
|---|---|
| Cell Growth | Attenuated; 60-80% decrease in cell number. nih.gov |
| Cell Cycle | 86% decrease in S-phase entry. nih.gov |
| Migration | Significantly inhibited. nih.gov |
Neuronal PC12 Cells
In neuronal PC12 cells, dysfunction of the ubiquitin-proteasome system via this compound induces apoptosis through aberrant cell cycle events. nih.govnih.gov The compound causes a G₂/M cell cycle arrest and maintains the phosphorylation of the retinoblastoma protein (pRB), a key regulator of the G₁/S transition. nih.govnih.gov Furthermore, it activates the ERK signaling pathway; inhibition of this pathway was found to decrease cell cycle aberrations and prevent the induced apoptosis. nih.govnih.gov
Proteomic analysis of treated PC12 cells reveals significant changes in protein expression. semanticscholar.org Levels of several proteins were found to increase, including heat shock 70kDa protein 8, 78kDa glucose-regulated protein, serine proteinase inhibitor clade B member 6, and aldehyde reductase. semanticscholar.org Conversely, levels of peripherin and tyrosine hydroxylase were decreased. semanticscholar.org Morphologically, the treatment also leads to the formation of α-synuclein-positive inclusions within the cytoplasm. semanticscholar.org
Table 6: Effects on Neuronal PC12 Cells
| Effect | Observed Outcome |
|---|---|
| Apoptosis | Induced via aberrant cell cycle events. nih.govnih.gov |
| Cell Cycle | G₂/M arrest and sustained phosphorylation of pRB. nih.govnih.gov |
| Signaling Pathway | Activation of the ERK signaling pathway. nih.govnih.gov |
| Protein Expression | Upregulation of heat shock proteins and downregulation of peripherin and tyrosine hydroxylase. semanticscholar.org |
Structure Activity Relationship Sar Studies of Lactacystin and Its Analogs
Importance of the β-Lactone Moiety for Activity
Lactacystin (B1674225) itself is understood to be a prodrug. labome.com In aqueous environments at neutral pH, it undergoes a spontaneous intramolecular transformation to form the highly reactive and cell-permeable metabolite, clasto-lactacystin β-lactone, also known as omuralide. nih.govresearchgate.net This conversion involves the elimination of the N-acetylcysteine group and is essential for biological activity. nih.gov
It is the β-lactone (omuralide) that is the sole and active species responsible for interacting with and inhibiting the proteasome. The high electrophilicity of the strained four-membered β-lactone ring allows it to irreversibly acylate the N-terminal threonine residue of the catalytic β-subunits of the proteasome. labome.comresearchgate.net This covalent modification blocks all three major peptidase activities of the proteasome: the chymotrypsin-like, trypsin-like, and peptidylglutamyl activities. fenteany.com
The superior potency of the β-lactone form over the parent lactacystin is a direct reflection of its role as the active warhead. Studies have shown clasto-lactacystin β-lactone to be significantly more potent than lactacystin in inhibiting the proteasome. fenteany.com
Table 1: Comparative Potency of Lactacystin and its Active Metabolite
| Compound | Target | IC50 Value | Potency Relative to Lactacystin |
|---|---|---|---|
| Lactacystin | 20S Proteasome | 4.8 µM | 1x |
IC50 values represent the concentration required to inhibit 50% of the proteasome's activity. Data sourced from multiple studies. abcam.commedchemexpress.com
Role of Specific Stereocenters and Functional Groups
The precise three-dimensional arrangement of atoms and the nature of the functional groups on the lactacystin scaffold are critical for its biological activity. Alterations to these features have been shown to dramatically affect the molecule's ability to inhibit the proteasome.
The hydroxyl group at the C6 position of the lactacystin core plays an indispensable role in its mechanism of action. This hydroxyl group is mechanistically essential for the conversion of the lactacystin prodrug into its active β-lactone form. It acts as the intramolecular nucleophile that attacks the thioester carbonyl, leading to lactonization and the formation of the reactive omuralide. Without the C6 hydroxyl group, this spontaneous activation step cannot occur, rendering the molecule incapable of inhibiting the proteasome.
SAR studies have revealed that the hydroxyl group on the C9 side chain and the stereochemistry at this position are critical for potent proteasome inhibition. pharm.or.jp This functional group is crucial for the molecule's interaction with the active site of the proteasome. Research involving the synthesis of C9-deoxy analogs, where the hydroxyl group is removed, has shown a significant reduction or complete loss of inhibitory activity. pharm.or.jp This indicates that the C9 hydroxyl is a key binding determinant, likely participating in hydrogen bonding within the enzyme's active site, which is necessary for the proper orientation of the β-lactone moiety for its reaction with the catalytic threonine residue.
The γ-lactam ring is a foundational part of the lactacystin structure. In drug design, substitution on a lactam nitrogen is a common strategy to modify a compound's physicochemical properties, such as stability, solubility, and ability to cross cell membranes. However, in the case of lactacystin, the γ-lactam nitrogen is part of the core bicyclic ring system that presents the key functional groups in a specific spatial orientation. While extensive research on N-methylated lactacystin analogs is not widely reported, it is understood that such a modification would alter the conformation of the ring system. This could potentially disrupt the optimal positioning of the C6 and C9 hydroxyl groups and the isobutyl side chain, thereby negatively impacting the binding affinity and inhibitory potency against the proteasome.
Design and Synthesis of Novel Analogues and Derivatives
While lactacystin and omuralide are considered nearly optimal for the irreversible inactivation of the 20S proteasome, the design and synthesis of novel analogues have been pursued to further probe the SAR and potentially enhance drug-like properties. nih.gov These synthetic efforts have allowed for systematic modifications at various positions of the molecule.
For example, analogs with modifications at the C7 position have been synthesized. The synthesis of a C7-dimethyl derivative of the β-lactone resulted in a compound with negligible activity compared to omuralide, highlighting the steric sensitivity of this position. researchgate.net Conversely, other C7-substituted analogs have been developed, with some showing continued investigation for therapeutic applications. nih.gov The synthesis of various analogs where the C9-isopropyl group is replaced by other substituents has also been an area of focus, confirming that the size and nature of this group are important for activity. researchgate.netpharm.or.jp
Information regarding the specific design, synthesis, and biological activity of a class of compounds referred to as "oxacystin" as direct analogs of lactacystin is not available in the reviewed scientific literature. The development of analogs has primarily focused on modifications to the existing carbon-based core structure of lactacystin and its β-lactone, omuralide.
N-Allyl Vinyl Ester-Based Peptides
The core structure of lactacystin features a reactive β-lactone ring, which is formed from its precursor, clasto-lactacystin. This electrophilic warhead is crucial for the irreversible inhibition of the proteasome. In the quest for novel proteasome inhibitors, researchers have explored the replacement of the β-lactone with other reactive groups, such as vinyl esters. These moieties can also act as Michael acceptors for the active site threonine residue of the proteasome.
Within this class of vinyl ester-based peptide analogs, the introduction of an N-allyl group has been investigated. However, studies on new vinyl ester-based peptide analogs bearing an additional allyl pharmacophore unit have indicated that this structural modification leads to a decrease in proteasome inhibition. This suggests that the introduction of an allyl group at the N-terminal position of these pseudotripeptide sequences is detrimental to their inhibitory activity against the proteasome. The precise reasons for this observed decrease in potency are not fully elucidated but may be related to steric hindrance within the enzyme's active site or unfavorable electronic effects.
Modifications at P1 and P2 Residues (Proteasome Inhibitor Nomenclature)
In the context of peptide-based proteasome inhibitors, the residues are denoted as P1, P2, P3, etc., starting from the residue adjacent to the reactive warhead. These residues play a critical role in the inhibitor's affinity and selectivity for the different catalytic subunits of the proteasome (β1, β2, and β5), which exhibit caspase-like, trypsin-like, and chymotrypsin-like activities, respectively.
P1 Residue Modifications: The P1 residue is a primary determinant of an inhibitor's selectivity. For inhibitors targeting the chymotrypsin-like (β5) activity of the proteasome, a large, hydrophobic residue at the P1 position is generally preferred. This is consistent with the natural substrate preference of this subunit. For instance, in various classes of proteasome inhibitors, bulky hydrophobic residues at P1 have been shown to be essential for achieving high potency and selectivity.
The following table summarizes the general trends observed for P1 and P2 modifications in peptide-based proteasome inhibitors, which can be extrapolated to lactacystin analogs.
| Residue Position | General SAR Observations | Impact on Activity/Selectivity |
| P1 | Prefers large, hydrophobic side chains for β5 subunit inhibition. | Crucial for potency and selectivity. Mismatched residues can lead to a significant loss of activity. |
| P2 | Tolerates a wide variety of functional groups. | Generally less critical for potency than P1. Can be modified to improve solubility, cell permeability, or for attaching probes. |
Research Applications and Emerging Perspectives in Chemical Biology
(+)-Lactacystin Allyl Ester as a Chemical Probe in Biological Systems
(+)-Lactacystin and its derivatives have become indispensable tools in cell biology, primarily due to their potent and specific inhibition of the proteasome. This has paved the way for a deeper understanding of the ubiquitin-proteasome pathway and its multifaceted roles in cellular processes.
This compound, as a derivative of lactacystin (B1674225), serves as a critical chemical probe for dissecting the intricate functions of the proteasome. Lactacystin itself was instrumental in identifying the proteasome as a novel threonine protease. researchgate.netnih.gov It achieves this by covalently binding to the N-terminal threonine residue of certain catalytic β-subunits within the 20S proteasome. nih.gov This irreversible inhibition effectively shuts down the proteasome's proteolytic activities, allowing researchers to study the consequences of this pathway's disruption.
The ubiquitin-proteasome system is a major pathway for non-lysosomal protein degradation in eukaryotic cells, playing a crucial role in the regulation of numerous cellular processes. researchgate.netdrugtargetreview.com These include cell cycle progression, apoptosis, signal transduction, and antigen presentation. nih.govdrugtargetreview.com By using inhibitors like this compound, scientists can elucidate the specific roles of the proteasome in these pathways. For instance, inhibiting the proteasome can lead to the accumulation of ubiquitinated proteins, providing insights into the substrates targeted for degradation.
The specificity of lactacystin and its analogs for the proteasome, without significantly affecting other proteases like serine and cysteine proteases, makes them particularly valuable research tools. nih.gov This high specificity ensures that the observed cellular effects are directly attributable to the inhibition of the proteasome, thereby providing clearer and more reliable data in studies of the ubiquitin-proteasome pathway. nih.gov
| Research Area | Application of this compound | Key Findings |
| Cell Cycle Control | Inducing cell cycle arrest. | Reveals the proteasome's role in degrading cyclins and other cell cycle regulatory proteins. |
| Apoptosis | Inducing programmed cell death. | Demonstrates the proteasome's function in degrading pro- and anti-apoptotic proteins. |
| Signal Transduction | Modulating signaling pathways. | Uncovers the proteasome's involvement in the turnover of signaling molecules. |
| Antigen Presentation | Inhibiting the generation of peptides for MHC class I presentation. nih.gov | Highlights the proteasome's role in processing cytosolic antigens. |
The allyl ester moiety of this compound can be chemically modified to incorporate reporter tags, such as fluorescent dyes or biotin (B1667282), transforming it into a powerful tool for affinity labeling. This technique is instrumental in identifying the specific cellular targets of a compound. In the context of this compound, while the primary target (the proteasome) is well-established, affinity labeling can be used to confirm this interaction in complex biological systems and potentially identify other, less abundant or transiently interacting proteins.
The process of photoaffinity labeling (PAL) is a particularly elegant approach. nih.gov In this method, a photo-reactive group is incorporated into the molecule. Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with any nearby molecules, effectively "labeling" the binding partners of the probe. nih.gov Subsequent analysis, often involving techniques like mass spectrometry, can then identify these labeled proteins. nih.gov
Affinity-based pull-down assays are another common application. Here, a tag like biotin is attached to the this compound probe. After allowing the probe to interact with a cell lysate or in living cells, the biotinylated probe and its bound proteins can be captured using streptavidin-coated beads. The captured proteins are then eluted and identified, providing a snapshot of the protein interaction landscape of the compound.
| Technique | Description | Information Gained |
| Photoaffinity Labeling (PAL) | A photo-reactive group on the probe is activated by UV light to covalently bind to interacting proteins. nih.govnih.gov | Identification of direct binding partners in a native cellular context. nih.gov |
| Affinity Pull-Down | A tag (e.g., biotin) on the probe allows for the capture of the probe-protein complex using an affinity matrix (e.g., streptavidin beads). | Identification of proteins that interact with the probe, including both direct and indirect binding partners. |
Preclinical Research and Lead Compound Development
The insights gained from using this compound as a chemical probe have significant implications for preclinical research and the development of new therapeutic agents.
While the proteasome is the primary target of lactacystin and its derivatives, the use of these compounds in phenotypic screens can lead to the identification of novel molecular targets or pathways that are sensitive to proteasome inhibition. A phenotypic screen assesses the effect of a compound on a particular cellular or organismal phenotype, and by identifying compounds that produce a desired effect, researchers can then work backward to identify the molecular target responsible for that effect.
The identification of novel molecular targets is a critical step in drug discovery, as it can open up new avenues for therapeutic intervention. nih.gov For instance, if a derivative of this compound shows efficacy in a disease model, but its mechanism of action is not fully understood, target identification techniques can be employed to uncover the underlying molecular basis of its therapeutic effect. This knowledge can then be used to design more potent and selective second-generation compounds.
Understanding the toxicological profile of a potential drug candidate is a crucial aspect of preclinical development. This compound, by virtue of its well-defined mechanism of action, can be used as a tool to study the cellular consequences of proteasome inhibition and to understand the mechanisms of toxicity associated with this class of compounds.
By treating cells or model organisms with this compound and observing the resulting cellular stress responses, changes in gene expression, and alterations in cellular morphology, researchers can gain valuable insights into the potential adverse effects of proteasome inhibitors. This information is critical for predicting potential toxicities in humans and for developing strategies to mitigate these effects. For example, studies might focus on the effects of proteasome inhibition on specific cell types, such as neurons or cardiomyocytes, to assess the potential for neurotoxicity or cardiotoxicity.
The prodrug approach is a widely used strategy to improve the pharmaceutical properties of a drug, such as its solubility, stability, and ability to cross cell membranes. researchgate.net In the case of this compound, the allyl ester group may enhance its lipophilicity, potentially facilitating its passage across the cell membrane. Once inside the cell, the ester can be cleaved by intracellular esterases to release the active lactacystin molecule.
Researchers can explore different ester modifications to optimize the cellular uptake and bioavailability of lactacystin-based compounds. By systematically varying the ester group, it is possible to fine-tune the compound's properties to achieve the desired pharmacokinetic profile. nih.gov This approach allows for the development of compounds that are more effective at reaching their intended target, thereby enhancing their therapeutic potential. mdpi.com
| Strategy | Description | Potential Advantage |
| Ester Prodrugs | Attaching an ester group to the parent drug. | Improved lipophilicity, enhanced membrane permeability, and increased bioavailability. nih.govmdpi.com |
| Phosphate (B84403) Prodrugs | Incorporating a phosphate group. | Increased water solubility for parenteral administration. ewadirect.com |
| Amide Prodrugs | Forming an amide linkage. | Can offer resistance to rapid hydrolysis. mdpi.com |
Development of Advanced Research Tools
The specific and potent nature of proteasome inhibitors has paved the way for their use not just as therapeutic candidates, but as sophisticated tools in chemical biology. Derivatives of (+)-Lactacystin, such as this compound, serve as valuable scaffolds for the development of advanced chemical probes. These tools are instrumental in exploring the intricate roles of the ubiquitin-proteasome system (UPS) in cellular physiology and pathology.
Chemical Synthesis of Radiolabeled or Fluorescent Probes based on this compound
The development of tagged inhibitors is crucial for identifying target engagement, visualizing subcellular localization, and quantifying the activity of enzymes in complex biological systems. While early studies successfully used tritium-labeled lactacystin to identify the 20S proteasome as its specific cellular target, the this compound variant provides a versatile chemical handle for the synthesis of a new generation of probes through modern bioorthogonal chemistry.
The allyl group is not merely a protecting group but a functionalizable moiety amenable to a variety of chemical transformations that can introduce radiolabels or fluorophores with high specificity and efficiency.
Synthetic Strategies for Probe Development:
Radiolabeling: Direct radiolabeling strategies can be employed to incorporate isotopes like Carbon-14 (¹⁴C) or Tritium (³H) into the core structure during synthesis. nih.gov However, an indirect or late-stage labeling approach using the allyl handle is often more versatile. researchgate.net For instance, the terminal double bond of the allyl group can undergo hydroboration-oxidation to yield a primary alcohol. This alcohol can then be derivatized to incorporate a radiolabel, such as by esterification with a ¹⁴C-labeled carboxylic acid or conversion to an alkyl halide for substitution with a radiolabeled nucleophile. nih.gov
Fluorescent Probes via Bioorthogonal Chemistry: A more contemporary approach involves converting the allyl group into a bioorthogonal handle, such as an azide (B81097) or a terminal alkyne. These groups are chemically inert within biological systems but react selectively with a complementary partner attached to a reporter molecule (e.g., a fluorophore). acs.orgnih.gov A plausible synthetic route could involve the oxidative cleavage of the allyl double bond to form an aldehyde, which can then be converted to a terminal alkyne or an azide. This modified lactacystin analog can then be "clicked" onto a fluorescent dye (like a coumarin, BODIPY, or rhodamine derivative) that has been functionalized with the corresponding reaction partner. springernature.commdpi.com This modular strategy allows for the creation of a diverse library of fluorescent probes. rsc.orgucsd.edu
These synthetic advancements enable the creation of highly specific activity-based probes (ABPs) from the this compound scaffold, facilitating detailed investigation of proteasome function in living cells. nih.govfrontiersin.org
Proteomic Studies to Elucidate Downstream Effects of Proteasome Inhibition
Inhibition of the proteasome with compounds like lactacystin induces profound and widespread changes in the cellular proteome. nih.gov Modern proteomic techniques, particularly quantitative mass spectrometry, have been indispensable in mapping these downstream effects and understanding the global cellular response to proteasome blockade.
When cells are treated with a proteasome inhibitor, proteins that are normally targeted for degradation accumulate. By using techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), researchers can precisely quantify changes in thousands of proteins simultaneously. In a typical experiment, one population of cells is grown in media with "light" amino acids, while another is grown with "heavy" isotope-labeled amino acids. The "heavy" population is treated with the inhibitor, and then the protein lysates from both populations are mixed and analyzed by mass spectrometry. acs.org
This approach has revealed several key consequences of proteasome inhibition:
Accumulation of Ubiquitinated Proteins: The most direct effect is the buildup of proteins tagged with ubiquitin chains, which serves as the signal for proteasomal degradation. Proteomic studies have identified hundreds of specific proteins that show increased ubiquitination and abundance following inhibitor treatment, confirming them as bona fide proteasome substrates. acs.org
Induction of Stress Responses: The accumulation of misfolded and undegraded proteins triggers cellular stress pathways, most notably the Unfolded Protein Response (UPR) and the Heat Shock Response. Proteomic analyses show increased levels of chaperone proteins and enzymes involved in mitigating protein aggregation and endoplasmic reticulum (ER) stress.
Alterations in Cell Cycle and Apoptosis: Many key regulators of the cell cycle (e.g., cyclins) and apoptosis (e.g., p21, caspases) are clients of the proteasome. Quantitative proteomics can track the stabilization of pro-apoptotic proteins and the degradation of anti-apoptotic proteins, providing a detailed molecular picture of how proteasome inhibitors push cancer cells toward programmed cell death. nih.gov For instance, studies in prostate cancer cells showed that lactacystin treatment led to a significant increase in the cell cycle inhibitor p21WAF1 and the activation of caspase-3. nih.gov
The table below summarizes key protein classes affected by proteasome inhibition as identified through proteomic studies.
| Protein Class / Pathway | Observed Effect of Proteasome Inhibition | Biological Consequence | Example Proteins |
|---|---|---|---|
| Ubiquitinated Proteins | Significant accumulation | Confirmation of proteasome substrates, cellular protein overload | Global poly-ubiquitinated conjugates |
| Cell Cycle Regulators | Stabilization of inhibitors, dysregulation of cyclins | Cell cycle arrest (e.g., at G1/S or G2/M) | p21, p27, Cyclin B1 |
| Apoptosis Regulators | Increased levels of pro-apoptotic factors | Induction of programmed cell death | Caspase-3, Bax, Noxa |
| Antigen Presentation | Altered generation of MHC class I epitopes | Modulation of immune recognition | Viral nucleoproteins (e.g., LCMV NP118) nih.gov |
| Stress Response Proteins | Upregulation of chaperones and UPR components | Attempt to mitigate proteotoxic stress | HSP70, BiP/GRP78 |
Advancement of Proteasome Inhibition Assay Methodologies
The methods used to measure proteasome activity and its inhibition have evolved from simple in vitro assays to sophisticated techniques that can be deployed in living cells. This progression has been crucial for understanding the biological roles of the proteasome and for the development of specific inhibitors.
Fluorogenic Peptide Substrates: The earliest and most common assays utilize small peptide substrates conjugated to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC). researchgate.net These peptides are designed to mimic the preferred cleavage sequences of the different catalytic subunits of the proteasome (chymotrypsin-like, trypsin-like, and caspase-like). When the proteasome cleaves the peptide, the AMC group is released and becomes fluorescent. labome.com While robust for use with purified proteasomes or cell lysates, these assays have limitations: they measure potential activity rather than actual activity on native substrates and can be confounded by other proteases in crude lysates. researchgate.netuniversiteitleiden.nl
Activity-Based Probes (ABPs): A significant advancement was the development of ABPs. These probes are typically based on an irreversible inhibitor scaffold (like lactacystin or epoxomicin) attached to a reporter tag, which can be a fluorophore for direct imaging or biotin for affinity purification. nih.govfrontiersin.org Unlike substrates, ABPs form a covalent bond with the N-terminal threonine of active catalytic subunits. researchgate.net This allows for the specific labeling and quantification of the active proteasome population within a complex biological sample, including intact cells. frontiersin.orguniversiteitleiden.nl This methodology has been instrumental in profiling the subunit selectivity of different inhibitors and assessing target engagement in a cellular context.
Two-Step Labeling Assays: To circumvent issues with the cell permeability of bulky fluorescent probes, two-step labeling strategies have been developed. In this approach, cells are first treated with a low-molecular-weight ABP containing a small, bioorthogonal chemical handle (e.g., an azide). After the probe has labeled its target inside the cell, the cells are lysed, and a reporter tag (e.g., a fluorophore with a terminal alkyne) is attached to the probe-labeled proteasomes via a highly specific "click" reaction. nih.gov This method combines the cell permeability of a small molecule with the versatile detection capabilities of larger reporter tags.
The following table compares these primary assay methodologies.
| Methodology | Principle | Typical Sample | Information Gained | Advantages | Limitations |
|---|---|---|---|---|---|
| Fluorogenic Peptide Substrates | Enzymatic cleavage releases a fluorophore | Purified proteasomes, cell lysates | Potential catalytic activity of specific subunits | High-throughput, quantitative, commercially available | Indirect measure of activity, potential for off-target cleavage |
| Activity-Based Probes (ABPs) | Covalent modification of active sites by a tagged inhibitor | Cell lysates, intact cells | Quantity of active proteasome subunits, target engagement | Directly labels active enzymes, applicable in living systems frontiersin.org | Labeling is irreversible, potentially altering cell physiology |
| Two-Step Labeling | In-cell covalent labeling with a bioorthogonal probe, followed by post-lysis "click" reaction with a reporter | Intact cells | Quantity of active proteasomes labeled in a native environment | Improved cell permeability, modular reporter attachment nih.gov | Multi-step procedure, requires cell lysis for detection |
Q & A
Q. What are the optimal synthetic routes and characterization methods for (+)-Lactacystin Allyl Ester?
- Methodological Answer : Synthesis typically involves Pd-catalyzed allyl ester removal and cyclization steps (e.g., using allyl alcohol and dehydroabietic chloride analogs). Key steps include Fmoc protection, methyl ester removal, and purification via column chromatography . Characterization should employ FT-IR (to confirm ester carbonyl stretches), GC-MS (for molecular weight verification), and NMR (to resolve stereochemistry and allyl group integration) . For reproducibility, include reaction parameters (temperature, catalyst loading, solvent systems) in tabular form, adhering to Beilstein Journal guidelines for table formatting .
Q. How should researchers design experiments to assess proteasome inhibition efficacy?
- Methodological Answer : Use competitive inhibition assays with fluorogenic substrates (e.g., Suc-LLVY-AMC) and purified 20S proteasomes. Include controls for non-specific esterase activity (e.g., pre-treatment with lactacystin’s parent compound). Dose-response curves should span 3-log concentrations, with IC calculations using nonlinear regression. Document statistical methods (e.g., ANOVA for replicates) and error margins in tables, following IB Chemistry Extended Essay criteria .
Advanced Research Questions
Q. How can contradictory data in proteasome inhibition kinetics be resolved?
- Methodological Answer : Discrepancies may arise from differential binding to β5 vs. β1 subunits or solvent-dependent ester hydrolysis. Use isothermal titration calorimetry (ITC) to quantify binding affinities and compare with kinetic data. For hydrolysis artifacts, validate stability via HPLC at physiological pH (7.4) over 24 hours. Present conflicting datasets side-by-side in tables with footnotes explaining experimental variables (e.g., buffer composition) .
Q. What strategies improve the selectivity of this compound for specific proteasome subunits?
- Methodological Answer : Modify the allyl ester’s substituents to sterically hinder non-target interactions. For example, introduce bulky groups at the ester’s α-position and test analogs via molecular docking (e.g., AutoDock Vina) against β5 subunit crystal structures (PDB: 7UUU). Validate selectivity using subunit-specific activity assays (e.g., β1 vs. β5 fluorogenic substrates) and report values in comparative tables .
Q. How can polymerization side reactions during synthesis be minimized?
- Methodological Answer : Free-radical polymerization of allyl esters is a common side reaction. Use radical scavengers (e.g., TEMPO) at 0.1–1 mol% during synthesis. Monitor reaction progress via NMR for allyl proton disappearance. Optimize initiator-free conditions by reducing reaction temperatures (<40°C) and using inert atmospheres (N) .
Data Analysis & Reproducibility
Q. What statistical approaches are recommended for analyzing proteasome inhibition data?
- Methodological Answer : Use GraphPad Prism for IC determination via four-parameter logistic regression. Report values and confidence intervals. For outliers, apply Grubbs’ test (α=0.05) and justify exclusions in supplementary materials. Adhere to Beilstein Journal standards by uploading raw datasets as supporting information .
Q. How should researchers address variability in biological replicate experiments?
- Methodological Answer : Perform triplicate assays with independent proteasome preparations. Use coefficient of variation (CV) thresholds (<15%) to exclude inconsistent replicates. Include a "Technical Hints" section in supplementary files detailing cell lysis protocols and protease inhibitor cocktails to minimize pre-analytical variability .
Structural & Mechanistic Studies
Q. What techniques elucidate the binding mechanism of this compound to proteasomes?
- Methodological Answer : Co-crystallize the compound with 20S proteasomes and solve structures via X-ray diffraction (2.0–3.0 Å resolution). Compare electron density maps with parent lactacystin to identify ester-specific interactions. For dynamic insights, use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes upon binding .
Q. Notes for High-Quality Research Documentation
- Tables : Format reaction conditions, spectral data, and statistical results using cell-based tables with Arabic numbering (e.g., Table 1, Table 2). Annotate non-standard abbreviations (e.g., TEMPO) in footnotes .
- Supporting Information : Upload NMR spectra, crystallographic data, and raw kinetic datasets as separate files. Reference these in-text using hyperlinks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
